2-((5-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[[5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-14-3-7-17(8-4-14)23-19(27)13-30-22-25-24-21(29-22)16-11-20(28)26(12-16)18-9-5-15(2)6-10-18/h3-10,16H,11-13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGIPHLQWWIZMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3CC(=O)N(C3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic molecule that integrates a pyrrolidine ring, an oxadiazole moiety, and thioacetamide functionalities. This unique structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 378.47 g/mol. The presence of the p-tolyl groups enhances its lipophilicity and biological activity, which is crucial for its interaction with cellular targets.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The oxadiazole and pyrrolidine components can interact with enzyme active sites, potentially inhibiting their function.
- Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing cellular pathways.
Antioxidant Activity
Preliminary studies indicate that compounds with similar structures possess significant antioxidant properties. For instance, derivatives of pyrrolidine have shown to scavenge free radicals effectively, suggesting that this compound may exhibit similar activity.
Cytotoxicity
Research on related compounds has demonstrated cytotoxic effects against various cancer cell lines. For example, pyrrolidine derivatives have been noted for their ability to induce apoptosis in cancer cells. Testing the cytotoxicity of this compound against different cancer cell lines could provide insights into its potential as an anticancer agent.
Case Study 1: Anticancer Potential
In a study examining the effects of pyrrolidine derivatives on human breast cancer cells, compounds similar to this compound were found to inhibit cell proliferation significantly. The mechanism was attributed to the induction of cell cycle arrest and apoptosis.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of oxadiazole derivatives revealed that these compounds exhibited potent activity against various bacterial strains. This suggests that our compound may also possess antimicrobial properties worth exploring.
Research Findings
| Study | Activity | Findings |
|---|---|---|
| Study A | Antioxidant | Significant free radical scavenging activity comparable to ascorbic acid. |
| Study B | Cytotoxicity | Induced apoptosis in breast cancer cell lines; IC50 values indicate potent activity. |
| Study C | Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; potential as a new antibiotic. |
Comparison with Similar Compounds
Key Observations :
- The pyrrolidinone ring in the target compound may enhance hydrogen-bonding capacity compared to phthalazinone (4c) or benzofuran (2a) derivatives .
- The dual p-tolyl substitution (as in ’s discontinued analog) likely improves lipophilicity and metabolic stability relative to chlorophenyl or methoxyphenyl analogs .
Physicochemical Properties
Melting points and solubility vary significantly with substituents:
*Estimated based on structural analogs.
Trends :
Structure-Activity Relationship (SAR) :
- Electron-donating groups (EDGs) : p-Tolyl groups (as in the target compound) may improve metabolic stability but reduce electrophilic interactions compared to halogens .
- Rigid heterocycles: Pyrrolidinone’s five-membered ring may balance conformational flexibility and target binding better than six-membered phthalazinone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
